Dimethyl 2-(3,4-Dichlorophenyl)malonate
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Overview
Description
Dimethyl 2-(3,4-Dichlorophenyl)malonate is an organic compound with the molecular formula C11H10Cl2O4. It is a derivative of malonic acid, where two ester groups are attached to the central carbon atom, and a 3,4-dichlorophenyl group is attached to one of the ester carbons. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3,4-Dichlorophenyl)malonate can be synthesized through the esterification of malonic acid derivativesMethanol and sulfuric acid are then added to facilitate the esterification reaction, resulting in the formation of dimethyl malonate . The dichlorophenyl group can be introduced through a subsequent reaction with 3,4-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of dimethyl malonate typically involves the use of chloroacetic acid and sodium cyanide as starting materials. The process includes neutralization, cyaniding, acidifying, and esterification steps. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3,4-Dichlorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclocondensation Reactions: It can react with 1,3-dinucleophiles to form six-membered heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted malonates can be formed.
Cyclocondensation Products: Six-membered heterocycles are typical products of cyclocondensation reactions.
Scientific Research Applications
Dimethyl 2-(3,4-Dichlorophenyl)malonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-(3,4-dichlorophenyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form enolates, which are reactive intermediates in many organic syntheses . The compound’s effects are mediated through its ability to participate in various chemical transformations, leading to the formation of biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Malonate: A simpler derivative of malonic acid without the dichlorophenyl group.
Diethyl Malonate: Another ester derivative of malonic acid, where ethyl groups replace the methyl groups.
Dimethyl 2-(3,5-Dichlorophenyl)malonate: A similar compound with a dichlorophenyl group at different positions.
Uniqueness
Dimethyl 2-(3,4-Dichlorophenyl)malonate is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10Cl2O4 |
---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
dimethyl 2-(3,4-dichlorophenyl)propanedioate |
InChI |
InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3 |
InChI Key |
JDOAHHNRKVPMLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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